2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a methyl group and a sulfamoylphenyl group, which is further connected to a methylpyrimidinyl moiety. Its complex structure allows for diverse chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
It is structurally similar to imatinib , a therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases .
Mode of Action
Based on its structural similarity to imatinib , it may bind to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
Given its potential similarity to imatinib , it may affect pathways involving tyrosine kinases, which play a crucial role in cell signaling and growth.
Result of Action
If it acts similarly to imatinib , it may inhibit the activity of tyrosine kinases, thereby affecting cell signaling and growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Sulfamoylphenyl Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with 4-methyl-2-chloropyrimidine under basic conditions to form the sulfamoylphenyl intermediate.
Coupling with Benzamide: The intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide: Similar structure but with a bromine atom, which can alter its reactivity and biological activity.
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide: Contains a nitro group, which can significantly change its chemical and biological properties.
Uniqueness
2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its structure allows for multiple points of chemical modification, enabling the development of derivatives with tailored properties for specific applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which incorporates a sulfamoyl group and a pyrimidinyl moiety, suggests various biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H22N4O3S
- Molecular Weight : 362.4 g/mol
- IUPAC Name : this compound
The presence of the sulfamoyl group enhances the compound's ability to interact with biological targets through hydrogen bonding, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes. The compound's sulfamoyl group can form hydrogen bonds with active sites on these enzymes, leading to inhibition of their activity. Additionally, the phenylsulfanyl group may enhance binding affinity by interacting with hydrophobic pockets within proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially serving as a therapeutic agent against diseases linked to these enzymes.
- Binding Affinity : Interactions with hydrophobic regions in proteins increase the efficacy of the compound as an inhibitor.
In vitro Studies
Research has demonstrated that derivatives of benzamide compounds exhibit notable biological activities, including anti-inflammatory and antimicrobial properties. For instance, studies have shown that similar sulfamoyl-containing compounds can significantly inhibit enzyme activity at low concentrations (IC50 values ranging from 0.23 to 0.29 µM) .
Case Studies
- Inhibition of Heparanase : A related class of compounds has been identified as inhibitors of heparanase, an enzyme implicated in cancer metastasis. These compounds displayed potent inhibitory effects, suggesting that this compound may also possess similar properties.
- Cytotoxicity in Cancer Cells : Preliminary studies indicate that certain analogs of benzamide derivatives do not exhibit cytotoxicity at concentrations below 20 µM in B16F10 murine melanoma cells, highlighting their potential for selective therapeutic applications without significant toxicity .
Potential Therapeutic Applications
The structural features of this compound suggest several therapeutic applications:
- Cancer Therapy : Due to its enzyme inhibitory properties, it may be explored as a treatment for cancers where heparanase plays a role.
- Anti-inflammatory Agents : Its ability to inhibit specific pathways could lead to applications in treating inflammatory diseases.
Properties
IUPAC Name |
2-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-5-3-4-6-17(13)18(24)22-15-7-9-16(10-8-15)27(25,26)23-19-20-12-11-14(2)21-19/h3-12H,1-2H3,(H,22,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYOUOKODLLMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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